molecular formula C18H16N4O2 B10850076 9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester

9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester

Cat. No.: B10850076
M. Wt: 320.3 g/mol
InChI Key: DBROFPXBIMMIMF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of L-249313 involves several key steps. One of the primary synthetic routes includes the formation of the triazolo[5,1-a][2,7]naphthyridine core structure. This is achieved through a series of reactions involving the appropriate starting materials and reagents. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .

Industrial production methods for L-249313 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

L-249313 undergoes various types of chemical reactions, including:

    Oxidation: L-249313 can be oxidized under specific conditions to form corresponding oxidized products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of L-249313 can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: L-249313 can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

L-249313 exerts its effects by binding to and antagonizing the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine A3 receptor, L-249313 can modulate these processes and produce therapeutic effects .

The molecular targets of L-249313 include the adenosine A3 receptor, which is a G protein-coupled receptor. The pathways involved in its mechanism of action include the inhibition of cyclic AMP production and the modulation of downstream signaling cascades .

Comparison with Similar Compounds

L-249313 is unique in its high selectivity for the adenosine A3 receptor compared to other adenosine receptor antagonists. Similar compounds include:

Compared to these compounds, L-249313 has shown greater potency and selectivity for the adenosine A3 receptor, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 9-methyl-2-phenyl-5H-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylate

InChI

InChI=1S/C18H16N4O2/c1-21-9-8-13-14(10-21)17-19-16(12-6-4-3-5-7-12)20-22(17)11-15(13)18(23)24-2/h3-10H,11H2,1-2H3

InChI Key

DBROFPXBIMMIMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(CN3C(=NC(=N3)C4=CC=CC=C4)C2=C1)C(=O)OC

Origin of Product

United States

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